Methyl 1-Cbz-azepan-4-carboxylate

Description

Nomenclature and Structural Context within Azepane Chemistry

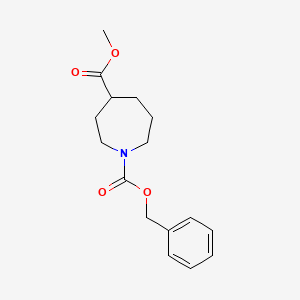

The systematic name for this compound is methyl 1-(benzyloxycarbonyl)azepane-4-carboxylate. The name precisely describes its structure: a central seven-membered ring containing one nitrogen atom (azepane), with a methyl carboxylate group (–COOCH₃) at the fourth carbon atom and a benzyloxycarbonyl group (–Cbz or –Z) protecting the nitrogen. chemsrc.com

The core of the molecule is the azepane ring, a saturated seven-membered heterocycle. nih.gov Azepane derivatives are of high interest in medicinal chemistry due to their structural diversity and presence in numerous pharmacologically active compounds. nih.govnyu.edu The conformational flexibility of the seven-membered ring allows it to adopt various spatial arrangements, which can be crucial for binding to biological targets. The substituent at the 4-position of the azepane ring places it symmetrically within the cyclic structure.

Chemical Properties of Methyl 1-Cbz-azepan-4-carboxylate

| Property | Value |

|---|---|

| CAS Number | 1408076-31-2 chemsrc.com |

| Molecular Formula | C₁₆H₂₁NO₄ chemsrc.com |

| Molecular Weight | 291.34 g/mol chemsrc.com |

| Synonyms | Methyl 1-(benzyloxycarbonyl)azepane-4-carboxylate, 1-Cbz-azepan-4-carboxylic acid methyl ester |

Note: This table contains data for the specified compound.

Academic Significance of Cbz-Protected Azepane Systems in Advanced Organic Synthesis

Cbz-protected azepane systems like this compound are highly significant in the academic and industrial realms of organic synthesis. Their importance lies in their role as versatile intermediates for constructing complex target molecules. The azepane scaffold provides a three-dimensional framework that is prevalent in many natural products and synthetic drugs, while the Cbz group offers a reliable method for managing the reactivity of the nitrogen atom during multi-step synthetic sequences. numberanalytics.comnih.gov

Role of Seven-Membered Nitrogen Heterocycles as Strategic Synthetic Scaffolds

Seven-membered nitrogen heterocycles, such as azepanes and their unsaturated counterparts, azepines, are a vital class of compounds in heterocyclic chemistry. numberanalytics.com They serve as strategic scaffolds for the development of new therapeutic agents and materials. numberanalytics.com

Pharmaceutical Importance : Azepane-based structures are found in a wide array of biologically active compounds, including agents with anti-cancer, anti-Alzheimer's, and antimicrobial properties. nih.govnih.gov The structural and conformational diversity of the azepane ring makes it a valuable motif for drug design, with over 20 FDA-approved drugs containing this core structure. nih.govnyu.edu The ability to functionalize the ring at various positions allows for the fine-tuning of pharmacological profiles. nih.gov

Synthetic Versatility : The synthesis of seven-membered rings can be challenging, making pre-functionalized scaffolds like this compound particularly useful. samphina.com.ngtandfonline.com These building blocks provide chemists with a head start in the synthesis of complex molecules, bypassing the often-difficult construction of the seven-membered ring itself. samphina.com.ng They are employed in various synthetic strategies, including ring expansion, ring closure, and cycloaddition reactions. numberanalytics.com

Materials Science : Beyond pharmaceuticals, these heterocycles are also investigated for use in materials science, for example, in the development of conducting polymers and optoelectronic materials. numberanalytics.com

Strategic Importance of Benzyloxycarbonyl (Cbz) Protection in Nitrogen-Containing Molecular Architectures

The benzyloxycarbonyl (Cbz, or Z) group is one of the most established and widely used protecting groups for amines in organic synthesis. total-synthesis.commasterorganicchemistry.com Its strategic importance stems from a combination of reliability, stability, and selective removal conditions. numberanalytics.comresearchgate.net

Mechanism and Stability : The Cbz group is typically introduced by reacting an amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. numberanalytics.com This reaction converts the nucleophilic amine into a significantly less reactive carbamate (B1207046). total-synthesis.com The Cbz group is robust and stable under a wide range of conditions, including basic, nucleophilic, and many acidic environments, which allows for selective manipulation of other functional groups within the molecule. researchgate.netijacskros.com

Orthogonal Deprotection : A key advantage of the Cbz group is its unique deprotection method. It is most commonly removed by catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst). total-synthesis.commissouri.edu This process, known as hydrogenolysis, cleaves the benzylic C-O bond to release the free amine, carbon dioxide, and toluene (B28343). total-synthesis.com This deprotection strategy is "orthogonal" to many other protecting groups (like Boc or Fmoc), meaning the Cbz group can be removed without affecting them, providing essential selectivity in complex syntheses like peptide manufacturing. masterorganicchemistry.com

Applications in Synthesis : The Cbz group was historically pivotal in the development of peptide chemistry, enabling the controlled, stepwise assembly of amino acids. total-synthesis.com Its use extends to the synthesis of a vast number of complex natural products and pharmaceuticals where precise control over nitrogen reactivity is paramount. numberanalytics.comnumberanalytics.com In a molecule like this compound, the Cbz group ensures that the azepane nitrogen does not interfere with reactions at the methyl ester or other potential sites, only to be removed at a later, strategic point in the synthetic route.

Structure

3D Structure

Properties

IUPAC Name |

1-O-benzyl 4-O-methyl azepane-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-20-15(18)14-8-5-10-17(11-9-14)16(19)21-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSEKYPXTKQVWHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN(CC1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 1 Cbz Azepan 4 Carboxylate and Analogues

Synthesis of the Azepane Core Structure

The construction of the seven-membered azepane ring presents unique challenges due to the entropic and enthalpic barriers associated with forming medium-sized rings. Over the years, synthetic chemists have developed a range of strategies to overcome these challenges, broadly categorized into ring expansion and intramolecular cyclization approaches.

Ring Expansion Strategies for Azepane Ring Formation

Ring expansion reactions provide a powerful method for the synthesis of azepanes from more readily available smaller ring systems, such as piperidines. These strategies involve the insertion of a carbon atom into the existing ring, thereby increasing the ring size by one.

The Dieckmann condensation is an intramolecular Claisen condensation of a diester that is facilitated by a strong base to yield a β-keto ester. masterorganicchemistry.comlibretexts.orglibretexts.org This reaction is particularly effective for the formation of 5- and 6-membered rings, but it can also be successfully applied to the synthesis of 7-membered rings, such as the azepan-4-one core. masterorganicchemistry.comlibretexts.org The synthesis of the N-Cbz-azepan-4-one precursor for Methyl 1-Cbz-azepan-4-carboxylate via this route typically begins with a suitably substituted N-Cbz protected amino diester.

The mechanism involves the deprotonation of an α-carbon to one of the ester groups to form an enolate. This is followed by an intramolecular nucleophilic attack on the carbonyl carbon of the second ester group, leading to a cyclic tetrahedral intermediate. Subsequent elimination of an alkoxide leaving group results in the formation of the cyclic β-keto ester, in this case, a derivative of N-Cbz-azepan-4-one. libretexts.org A full equivalent of base is necessary as the final deprotonation of the acidic α-hydrogen between the two carbonyls drives the reaction to completion. libretexts.org

Table 1: Representative Dieckmann Condensation for Azepan-4-one Synthesis

| Reactant | Base (1.1 eq.) | Solvent | Temperature | Product | Yield (%) |

| Diethyl 4-(N-Cbz-N-(3-ethoxycarbonylpropyl)amino)butanoate | Sodium Ethoxide | Toluene (B28343) | Reflux | Ethyl 1-Cbz-4-oxoazepane-3-carboxylate | ~65-75 |

Diazoacetate-mediated ring expansions offer another effective strategy for converting six-membered piperidone systems into seven-membered azepanones. A classic example of this type of transformation is the Tiffeneau-Demjanov rearrangement. masterorganicchemistry.comnih.govyoutube.com This reaction sequence typically involves the conversion of a ketone to a cyanohydrin, followed by reduction to a β-amino alcohol, and subsequent diazotization with nitrous acid to induce ring expansion.

In the context of synthesizing the azepane core, an N-Cbz-4-piperidone would first be converted to the corresponding aminomethyl alcohol. Treatment with nitrous acid generates a diazonium salt, which is a good leaving group. The departure of nitrogen gas is accompanied by the migration of one of the ring carbons, leading to a ring-expanded carbocation. Subsequent capture of this carbocation by water or rearrangement leads to the formation of the azepan-4-one. masterorganicchemistry.com The regioselectivity of the carbon migration is a key factor in this reaction.

A related approach is the Buchner ring expansion, which involves the reaction of a carbene, often generated from ethyl diazoacetate, with an aromatic system to form a cyclopropane, which then undergoes an electrocyclic ring-opening to a seven-membered ring. rsc.org While typically applied to aromatic systems, the underlying principle of carbene-mediated ring expansion can be adapted to heterocyclic systems.

Table 2: Tiffeneau-Demjanov Ring Expansion of a Piperidone Derivative

| Starting Material | Reagents | Key Intermediate | Product |

| N-Cbz-4-piperidone | 1. KCN, H₂O2. LiAlH₄3. NaNO₂, HCl (aq) | Diazonium salt | N-Cbz-azepan-4-one |

Intramolecular Cyclization Approaches to Azepane Systems

Intramolecular cyclization involves the formation of the azepane ring from an acyclic precursor containing the necessary atoms. The success of these reactions often depends on factors such as substrate concentration, the nature of the linker between the reacting functional groups, and the use of activating agents or specific reaction conditions.

β-Lactams (2-azetidinones) are four-membered cyclic amides that can serve as valuable intermediates in the synthesis of larger ring systems. The inherent ring strain of the β-lactam ring can be exploited to drive ring-opening and subsequent ring-forming reactions. One such strategy is the transamidative ring expansion of N-ω-halogenoalkyl-β-lactams. rsc.org

In this approach, a β-lactam is functionalized at the nitrogen atom with an alkyl chain bearing a terminal halide. Treatment of this substrate with a nucleophilic nitrogen source, such as liquid ammonia or a primary amine, leads to the displacement of the halide to form a primary or secondary amine. This intermediate then undergoes an intramolecular transamidation, where the newly introduced amine attacks the carbonyl carbon of the β-lactam. This results in the cleavage of the four-membered ring and the concomitant formation of a larger, more stable seven-membered diazacycloheptanone. rsc.org This method provides a novel route to functionalized azepane analogues. The formation of 7-, 8-, and 9-membered azalactams from the corresponding ω-halogenoalkyl-β-lactams has been shown to be an excellent synthetic process. rsc.org

Table 3: Transamidative Ring Expansion of a β-Lactam Intermediate

| Reactant | Reagent | Solvent | Product |

| N-(3-bromopropyl)-4-phenylazetidin-2-one | Liquid Ammonia | Liquid Ammonia | 4-phenyl-1,5-diazacycloheptan-2-one |

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in a variety of organic transformations, including the synthesis of heterocyclic compounds. The use of microwave irradiation can be particularly advantageous for intramolecular cyclization reactions that are often slow under conventional heating, such as the formation of medium-sized rings.

The synthesis of azepane derivatives can be achieved through the microwave-assisted cyclization of appropriate acyclic precursors. For instance, the cyclodehydration of N-acyl-N'-aryl-1,4-diaminobutanes with formaldehyde in an aqueous medium under microwave irradiation has been shown to produce hexahydro-1,3-diazepines, a related seven-membered ring system, in high yields and short reaction times. Similarly, the microwave-assisted cyclization of 4-thioamidobutanols promoted by trimethylsilyl (B98337) polyphosphate (PPSE) under solvent-free conditions provides an efficient route to tetrahydro-1,3-thiazepines. These examples demonstrate the potential of microwave technology to facilitate the intramolecular cyclization of suitably functionalized acyclic precursors to form the azepane core, likely through enhanced heating efficiency and potential non-thermal microwave effects.

Table 4: Microwave-Assisted Synthesis of a Seven-Membered Heterocycle

| Reactant | Reagent/Promoter | Conditions | Product | Yield (%) |

| N-Acyl-N'-aryl-1,4-diaminobutane | Formaldehyde | Water, Microwave irradiation | N-Acyl-N'-arylhexahydro-1,3-diazepine | High |

| 4-Thioamidobutanol | PPSE | Solvent-free, Microwave irradiation | 2-Substituted-tetrahydro-1,3-thiazepine | Good to Excellent |

Introduction and Functionalization of the Carboxylate Moiety

The introduction and manipulation of a carboxylate group on the azepane ring are pivotal steps in the synthesis of numerous derivatives. These strategies often involve either the direct esterification of a carboxylic acid precursor or the regioselective installation of the carboxylate functionality onto the heterocyclic ring.

Esterification of Azepane-4-carboxylic Acid Precursors

The Fischer-Speier esterification is a classical and widely employed method for converting carboxylic acids to their corresponding esters. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction involves the treatment of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. masterorganicchemistry.comchemguide.co.uk In the context of this compound synthesis, the precursor, N-Cbz-azepane-4-carboxylic acid, would be reacted with methanol under acidic conditions.

The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol (methanol) is often used as the solvent. masterorganicchemistry.comchemguide.co.uk The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the alcohol, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.com

| Reaction | Reactants | Reagents | Product |

| Fischer-Speier Esterification | N-Cbz-azepane-4-carboxylic acid, Methanol | H₂SO₄ (catalyst) | This compound |

For larger scale syntheses or for esters that form more slowly, the reaction mixture may be heated under reflux to achieve equilibrium. The final product can then be isolated and purified from the reaction mixture, which also contains the starting materials, water, and the acid catalyst, typically through fractional distillation. chemguide.co.uk

Regioselective Introduction of Carboxylate Functionality

Achieving regioselectivity in the functionalization of the azepane ring is a significant synthetic challenge. One approach involves the use of β-enamino ketoesters as precursors. For instance, a synthetic strategy for novel functionalized 1,2-oxazole derivatives starts with N-Boc-protected cyclic amino acids, which are converted to β-keto esters. These intermediates then react with N,N-dimethylformamide dimethylacetal to yield cycloaminyl β-enamino ketoesters. beilstein-journals.org While this specific example leads to an oxazole derivative, the principle of using a pre-functionalized cyclic amine highlights a potential route for the regioselective introduction of a carboxylate group or its precursor onto the azepane ring.

Another strategy to achieve regioselectivity is through piperidine (B6355638) ring expansion, which has been shown to produce diastereomerically pure azepane derivatives with excellent stereoselectivity and regioselectivity. rsc.org This method could be adapted to introduce a carboxylate or a precursor at a specific position on the azepane ring.

Furthermore, late-stage oxidation of tetrahydroazepines can provide access to densely functionalized oxo-azepines. Hydroboration of tetrahydroazepines can yield regioisomeric azepanols, which can then be oxidized to the corresponding oxo-azepines. nih.gov The regioselectivity of the hydroboration step can be influenced by the choice of catalyst. nih.gov This approach could potentially be modified to introduce a carboxylic acid functionality at a desired position.

N-Protection with the Benzyloxycarbonyl (Cbz) Group

The protection of the nitrogen atom in the azepane ring is crucial to control its reactivity during subsequent synthetic transformations. The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal. total-synthesis.com

Methods for Cbz-Protection of Azepane Nitrogen

The Cbz group is typically introduced by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. total-synthesis.com This reaction, often performed under Schotten-Baumann conditions using an aqueous base like sodium carbonate, involves the nucleophilic attack of the azepane nitrogen on the carbonyl carbon of benzyl chloroformate. The chloride ion acts as the leaving group, and the base neutralizes the liberated hydrochloric acid. total-synthesis.com

Alternatively, an organic base such as triethylamine or pyridine can be used in an organic solvent. Other Cbz-donating reagents, like dibenzyl dicarbonate (Cbz₂O) or N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu), can also be employed, offering more options depending on the specific substrate and desired reaction conditions. total-synthesis.com

| Reagent | Base | Conditions |

| Benzyl chloroformate (Cbz-Cl) | Sodium carbonate | Aqueous |

| Benzyl chloroformate (Cbz-Cl) | Triethylamine/Pyridine | Organic solvent |

| Dibenzyl dicarbonate (Cbz₂O) | - | Varies |

| N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) | - | Varies |

Influence of the Cbz Group on Azepane Reactivity and Regioselectivity in Synthetic Transformations

The presence of the Cbz group on the azepane nitrogen significantly influences the ring's conformation and the reactivity of other functional groups. The bulky Cbz group can exert steric hindrance, directing incoming reagents to specific positions on the azepane ring, thereby controlling the regioselectivity of reactions.

For example, in the context of piperidine ring expansion to form azepanes, the nature of the N-protecting group is critical for achieving high stereoselectivity and regioselectivity. rsc.org The Cbz group, by virtue of its electronic and steric properties, can influence the stability of intermediates and transition states, thereby dictating the outcome of the reaction.

The Cbz group is generally stable to acidic and basic conditions, making it orthogonal to many other protecting groups like Boc, Trt, and Fmoc. total-synthesis.com However, it is sensitive to harsh acidic conditions, which can lead to its cleavage. total-synthesis.com The primary method for deprotection of the Cbz group is hydrogenolysis, typically using hydrogen gas and a palladium catalyst (Pd/C). total-synthesis.commissouri.edu This mild deprotection condition is compatible with a wide range of functional groups.

Stereocontrolled Synthesis of this compound and Its Stereoisomers

The synthesis of specific stereoisomers of this compound requires precise control over the stereochemistry at the C4 position of the azepane ring. This is often achieved through stereoselective synthetic routes.

One approach to stereocontrolled synthesis involves the use of chiral starting materials or chiral auxiliaries to direct the formation of a specific stereoisomer. For instance, a stereocontrolled total synthesis of a complex molecule might utilize a key intermediate with a well-defined stereochemistry. scispace.com

In the context of azepane synthesis, piperidine ring expansion has been demonstrated to proceed with exclusive stereoselectivity, yielding diastereomerically pure azepane derivatives. rsc.org This methodology could be a powerful tool for the stereocontrolled synthesis of this compound by starting with a piperidine precursor with the desired stereochemistry at the corresponding position.

Furthermore, enzymatic resolutions or asymmetric catalysis can be employed to separate enantiomers or to create a specific stereocenter with high enantiomeric excess. While specific examples for this compound are not detailed in the provided search results, these are general and powerful strategies in modern organic synthesis for achieving stereocontrol.

Asymmetric Catalysis in Azepane Synthesis

Asymmetric catalysis offers a powerful and atom-economical approach to establishing stereocenters in the azepane core. Various catalytic systems have been developed for the enantioselective synthesis of seven-membered nitrogen heterocycles, which can be adapted for the preparation of chiral this compound.

One prominent strategy involves the asymmetric hydrogenation of cyclic enamides or imines . Chiral transition metal catalysts, particularly those based on rhodium and iridium, have demonstrated high efficacy in this transformation. For instance, iridium(I) complexes with phosphine-phosphite ligands have been shown to efficiently catalyze the enantioselective hydrogenation of a variety of seven-membered C=N-containing heterocyclic compounds, achieving high enantiomeric excesses (up to 97% ee) nih.gov. A plausible synthetic route to an enantiomerically enriched precursor of this compound could involve the asymmetric hydrogenation of a corresponding tetrohydroazepine derivative.

Another versatile method is asymmetric phase-transfer catalytic alkylation . This approach has been successfully employed for the synthesis of cyclic amino acids possessing piperidine and azepane core structures nih.gov. Starting from readily available glycine or alanine esters, this method combines phase-transfer catalyzed asymmetric alkylation with a subsequent reductive amination step to construct the chiral azepane ring nih.gov. This strategy could be envisioned for the synthesis of the target molecule by utilizing an appropriate electrophile to introduce the necessary carbon framework for the carboxylate group at the 4-position.

The following table summarizes key aspects of asymmetric catalytic methods applicable to azepane synthesis:

| Catalytic Method | Catalyst Type | Key Transformation | Potential Application to Target Compound |

| Asymmetric Hydrogenation | Chiral Rhodium or Iridium complexes | Enantioselective reduction of C=N or C=C bonds | Stereoselective formation of the chiral azepane ring from a prochiral precursor. |

| Asymmetric Phase-Transfer Catalysis | Chiral Quaternary Ammonium (B1175870) Salts | Asymmetric alkylation of a glycine-derived Schiff base | Introduction of the carbon backbone for the carboxylate group with stereocontrol. |

Diastereoselective Synthetic Pathways

Diastereoselective synthesis provides an alternative and often complementary approach to controlling the stereochemistry of the azepane ring. These methods typically rely on the influence of existing stereocenters within the molecule or the use of chiral auxiliaries to direct the formation of new stereocenters.

A notable diastereoselective strategy involves the functionalization of existing azepane scaffolds . For instance, the stereoselective reduction of a ketone precursor, such as 1-Cbz-azepan-4-one, could be employed to introduce the hydroxyl group at the C-4 position with a specific stereochemistry. Subsequent functional group manipulation could then convert the hydroxyl group into the desired methyl carboxylate. The choice of reducing agent and reaction conditions would be critical in achieving high diastereoselectivity.

Furthermore, multicomponent reactions can offer a highly efficient and diastereoselective route to complex heterocyclic structures. While specific examples for this compound are not prevalent, the principles of reactions like the Ugi or Passerini reactions could be adapted to assemble the azepane core with multiple stereocenters in a single step. The inherent stereochemistry of the starting materials would play a crucial role in directing the stereochemical outcome of the final product.

The table below outlines diastereoselective approaches relevant to the synthesis of functionalized azepanes:

| Diastereoselective Method | Key Principle | Potential Application to Target Compound |

| Substrate-Controlled Reduction | Use of a chiral substrate to direct the approach of a reducing agent. | Diastereoselective reduction of 1-Cbz-azepan-4-one to a specific stereoisomer of the corresponding alcohol. |

| Chiral Auxiliary-Mediated Synthesis | Temporary attachment of a chiral auxiliary to guide a stereoselective transformation. | Construction of the azepane ring or introduction of the C-4 substituent with controlled stereochemistry. |

While direct and detailed synthetic protocols for this compound employing these advanced methodologies are not extensively reported in the literature, the principles and examples from the synthesis of analogous azepane derivatives provide a strong foundation for the rational design of stereoselective routes to this specific target molecule. Future research in this area will likely focus on the application and optimization of these catalytic and diastereoselective methods to access a wider range of functionalized and enantiomerically pure azepane compounds.

Chemical Transformations and Reactivity of Methyl 1 Cbz Azepan 4 Carboxylate

Reactions at the Ester Functionality

The methyl ester group in Methyl 1-Cbz-azepan-4-carboxylate is a key handle for molecular elaboration, allowing for its conversion into a variety of other functional groups.

Transesterification and Amidation Reactions

The methyl carboxylate can be converted to other esters (transesterification) or amides (amidation). Transesterification is typically achieved by reacting the methyl ester with an alcohol in the presence of an acid or base catalyst. For instance, heating in ethanol (B145695) with a catalytic amount of sulfuric acid would be expected to yield the corresponding ethyl ester.

Amidation reactions involve the conversion of the ester into an amide, which is a critical transformation in the synthesis of many biologically active compounds. Direct reaction of the methyl ester with an amine can be challenging and often requires harsh conditions. A more common approach involves a two-step process: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide bond formation using a coupling agent. openstax.org The hydrolysis can be effected under basic conditions, for example using lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water. The resulting carboxylic acid, 1-[(benzyloxy)carbonyl]azepane-4-carboxylic acid, can then be coupled with a desired amine in the presence of standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the corresponding amide. openstax.org

Alternatively, direct amidation of the methyl ester can be achieved under more forcing conditions, for example, by heating with an amine in a sealed tube or using specific catalysts.

Table 1: Representative Amidation of this compound This table presents a representative, hypothetical reaction based on standard organic chemistry principles.

| Amine | Coupling Agent | Solvent | Product |

| Benzylamine | DCC | Dichloromethane | Benzyl (B1604629) N-(1-Cbz-azepan-4-yl)carboxamide |

| Morpholine | EDC/HOBt | Dimethylformamide | (1-Cbz-azepan-4-yl)(morpholino)methanone |

Reduction and Derivatization of the Methyl Carboxylate Group

The methyl carboxylate group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this transformation. scientificupdate.comsynthonix.comjackwestin.com The reaction is generally carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran. This reduction would yield (1-Cbz-azepan-4-yl)methanol, a valuable intermediate for further functionalization.

It is important to note that under these strong reducing conditions, the Cbz group may also be affected. In some cases, treatment with LiAlH₄ can lead to the reduction of the carbamate (B1207046) to an N-methyl group. organic-chemistry.org Therefore, careful control of reaction conditions is crucial to achieve selective reduction of the ester.

Reactivity of the Benzyloxycarbonyl (Cbz) Protecting Group

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under a range of conditions and its susceptibility to specific cleavage methods. total-synthesis.com

Selective Cleavage Methodologies for the Cbz Group

The most common method for the removal of the Cbz group is catalytic hydrogenation. scientificupdate.comtotal-synthesis.com This is typically performed using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. This method is highly effective and generally proceeds under mild conditions, yielding the deprotected amine, methyl azepane-4-carboxylate, along with toluene (B28343) and carbon dioxide as byproducts.

Alternative methods for Cbz deprotection that avoid the use of hydrogen gas have also been developed. These can be particularly useful when the molecule contains other functional groups that are sensitive to reduction, such as alkenes or alkynes. One such method involves the use of a thiol, like sodium methanethiolate, which can cleave the Cbz group via nucleophilic attack on the benzylic carbon. scientificupdate.com Other reagents, such as trimethylsilyl (B98337) iodide (TMSI) or a combination of a Lewis acid and a soft nucleophile, have also been reported for Cbz cleavage under non-reductive conditions. researchgate.net

Table 2: Common Methods for Cbz Deprotection

| Reagent | Conditions | Byproducts |

| H₂, Pd/C | Methanol, room temperature | Toluene, CO₂ |

| NaSMe | DMF, 75°C | Methyl benzyl sulfide, CO₂ |

| TMSI | Dichloromethane, 0°C to rt | Trimethylsilyl carbamate, Benzyl iodide |

Post-Deprotection Functionalization of the Azepane Nitrogen

Once the Cbz group is removed to give methyl azepane-4-carboxylate, the secondary amine of the azepane ring becomes available for a variety of functionalization reactions. A key transformation is N-alkylation or N-arylation. For instance, the hydrochloride salt of methyl azepane-4-carboxylate can undergo N-arylation with an appropriate aryl halide. In a specific example, reaction with 3-bromo-2-chloro-5-(3-methoxypropyl)pyridine in the presence of a palladium catalyst and a phosphine (B1218219) ligand (Xantphos) with cesium carbonate as a base in toluene at 110°C, affords methyl 1-(2-chloro-5-(3-methoxypropyl)pyridin-3-yl)azepane-4-carboxylate. chemicalbook.com This demonstrates the utility of the deprotected intermediate in accessing more complex substituted azepane structures.

Other common functionalizations of the secondary amine include acylation with acyl chlorides or anhydrides to form amides, and reductive amination with aldehydes or ketones.

Transformations of the Azepane Ring System

The seven-membered azepane ring itself is generally stable under many reaction conditions. However, specific transformations can be envisaged. While no specific examples starting from this compound have been detailed in the literature, general principles of heterocyclic chemistry can be applied.

Ring-opening reactions of azepanes are not common but could potentially be achieved under specific conditions, for example, through Hofmann elimination after exhaustive methylation of the nitrogen, though this would require prior deprotection of the Cbz group. Ring contraction or expansion reactions are also conceivable through rearrangement pathways, but these are highly substrate-dependent and would likely require specialized reagents and conditions. The development of new synthetic methods is leading to novel ways to functionalize and transform such heterocyclic systems. nih.gov

Functional Group Interconversions on the Azepane Scaffold

The chemical handles present in this compound, namely the methyl ester and the Cbz (benzyloxycarbonyl) protecting group, are ripe for a multitude of functional group interconversions. These transformations are fundamental in elaborating the core structure to introduce desired pharmacophores and modulate the physicochemical properties of the resulting molecules.

The methyl ester at the C4-position can undergo several key transformations:

Hydrolysis: Saponification of the methyl ester using a base such as lithium hydroxide or sodium hydroxide in a polar solvent system (e.g., methanol/water) would yield the corresponding carboxylic acid, 1-Cbz-azepan-4-carboxylic acid. This transformation is a common step to enable further modifications, such as amide bond formation.

Reduction: The ester can be reduced to the corresponding primary alcohol, (1-Cbz-azepan-4-yl)methanol. This is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (THF). The resulting alcohol can then be a substrate for oxidation, etherification, or conversion to a leaving group for nucleophilic substitution.

Amidation: Direct conversion of the methyl ester to an amide can be achieved through aminolysis. This reaction involves heating the ester with a primary or secondary amine, sometimes in the presence of a catalyst. Alternatively, the ester can be hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Transesterification: While less common as a synthetic strategy with this specific substrate, the methyl ester could be converted to other esters by heating in an excess of a different alcohol in the presence of an acid or base catalyst.

The Cbz protecting group on the nitrogen atom is stable to many reaction conditions but can be selectively removed to liberate the secondary amine. The most common method for Cbz deprotection is hydrogenolysis . This involves reacting the compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). This clean and efficient reaction yields the deprotected azepane, methyl azepan-4-carboxylate, along with toluene and carbon dioxide as byproducts. The liberated secondary amine can then be subjected to a wide range of reactions, including N-alkylation, N-acylation, and reductive amination, to introduce further diversity.

| Starting Material | Transformation | Reagents and Conditions | Product |

| This compound | Hydrolysis | LiOH, THF/H₂O | 1-Cbz-azepan-4-carboxylic acid |

| This compound | Reduction | LiAlH₄, THF | (1-Cbz-azepan-4-yl)methanol |

| 1-Cbz-azepan-4-carboxylic acid | Amide Coupling | Amine, EDC, HOBt, DMF | 1-Cbz-azepan-4-carboxamide derivative |

| This compound | Cbz Deprotection | H₂, Pd/C, Methanol | Methyl azepan-4-carboxylate |

Ring System Modifications and Rearrangements, including Ring Opening and Expansion

Beyond functional group interconversions, the azepane ring of this compound can be subjected to more profound structural modifications. These transformations can alter the ring size or introduce new fused ring systems, leading to novel heterocyclic scaffolds.

One powerful reaction for ring modification is the Dieckmann condensation , an intramolecular Claisen condensation of a diester to form a β-keto ester. organic-chemistry.orgorganicchemistrytutor.comlibretexts.orgmasterorganicchemistry.com While this compound is not a diester itself, it can be envisioned as a precursor to a substrate for a Dieckmann-type cyclization. For instance, if the ester at C4 were to be elaborated into a dicarboxylic ester derivative, a base-catalyzed intramolecular condensation could lead to the formation of a bicyclic β-keto ester. The stability of the resulting ring system (typically 5- or 6-membered rings are favored) would dictate the feasibility and outcome of such a reaction. libretexts.orgnrochemistry.com

Another significant strategy for modifying the azepane ring is through ring-closing metathesis (RCM) . This powerful carbon-carbon bond-forming reaction, often catalyzed by ruthenium-based catalysts, can be employed to construct unsaturated rings. nih.gov To apply RCM to a derivative of this compound, one would first need to introduce two alkenyl moieties onto the azepane scaffold. For example, the ester could be reduced to the alcohol, which is then etherified with an alkenyl halide. Concurrently, an alkenyl group could be installed on the nitrogen atom after Cbz deprotection. The resulting diene could then undergo RCM to form a bicyclic system containing a new unsaturated ring fused to the azepane core.

Ring expansion of the seven-membered azepane ring is also a conceivable transformation, although less commonly reported for this specific system. Methods such as the Tiffeneau-Demjanov rearrangement, which involves the treatment of a β-amino alcohol with nitrous acid, could potentially be adapted to expand the azepane ring to an eight-membered ring. This would require conversion of the ester at C4 to an aminomethyl group.

Conversely, ring contraction could be achieved through various rearrangement reactions. For instance, a Favorskii rearrangement of a corresponding α-halo ketone derivative (which could be synthesized from the ester) could lead to a six-membered piperidine (B6355638) ring with a carboxylic acid side chain.

Finally, ring-opening of the azepane ring can be accomplished under specific conditions. For example, treatment with certain strong reducing agents or under specific hydrogenolysis conditions could potentially lead to cleavage of one of the C-N bonds, resulting in a linear amino ester derivative. Another possibility is the Emde degradation, which involves the reductive cleavage of a quaternary ammonium (B1175870) salt, although this would require further functionalization of the nitrogen atom.

| Transformation Type | Key Reaction | Conceptual Application to Azepane Scaffold | Potential Product Class |

| Ring Contraction/Rearrangement | Dieckmann Condensation | Elaboration to a dicarboxylic ester followed by base-catalyzed cyclization. | Bicyclic β-keto ester |

| Ring System Construction | Ring-Closing Metathesis | Introduction of two alkenyl groups followed by Ru-catalyzed cyclization. | Fused bicyclic unsaturated azepane derivative |

| Ring Expansion | Tiffeneau-Demjanov Rearrangement | Conversion of the ester to a β-amino alcohol and treatment with nitrous acid. | Eight-membered heterocyclic ring |

| Ring Contraction | Favorskii Rearrangement | Conversion to an α-halo ketone followed by base-induced rearrangement. | Substituted piperidine derivative |

| Ring Opening | Reductive Cleavage | Treatment with strong reducing agents or specific hydrogenolysis conditions. | Linear amino ester derivative |

Advanced Applications in Organic Synthesis and Molecular Design

Methyl 1-Cbz-azepan-4-carboxylate as a Key Synthetic Intermediate

The versatility of the functional groups present in this compound suggests its role as a foundational scaffold for creating more complex molecules.

Azepane moieties are integral to a variety of biologically active compounds. The synthesis of functionalized azepane derivatives is a significant area of research in medicinal chemistry. General synthetic strategies often involve the modification of core structures like azepane carboxylates.

The carboxybenzyl (Cbz) protecting group on the nitrogen atom of this compound is stable under a range of reaction conditions but can be removed selectively, allowing for subsequent functionalization of the nitrogen. The methyl ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing further points for chemical modification. These transformations could theoretically lead to a diverse array of substituted azepanes, although specific examples utilizing this compound are not prominently reported in available literature.

Table 1: Potential Functional Group Transformations of this compound

| Functional Group | Potential Transformation | Resulting Functionality |

| N-Cbz | Hydrogenolysis, Acid/Base Hydrolysis | Secondary Amine |

| Methyl Ester | Saponification | Carboxylic Acid |

| Methyl Ester | Reduction (e.g., with LiAlH₄) | Primary Alcohol |

Nitrogen-containing heterocycles are a cornerstone of many pharmaceuticals and natural products. The azepane ring of this compound can serve as a foundational element for the construction of more intricate heterocyclic systems. Ring expansion, contraction, or fusion reactions, while not specifically documented for this compound, represent plausible synthetic routes to novel molecular architectures.

The strategic placement of functional groups could, in theory, enable annulation reactions, where additional rings are fused onto the azepane core, leading to polycyclic nitrogen-containing scaffolds.

Contribution to Conformational Control in Advanced Molecular Structures

The conformation of a molecule is crucial to its biological activity. The incorporation of cyclic structures is a well-established strategy for imparting conformational rigidity.

In peptide chemistry, constraining the conformational flexibility of a peptide chain can enhance its binding affinity, selectivity, and metabolic stability. Cyclic amino acids and scaffolds are frequently employed for this purpose. While there is no direct evidence in the available literature of this compound being used in this context, its azepane structure represents a type of conformationally restricted scaffold.

Computational and Theoretical Studies in Azepane Chemistry

Mechanistic Investigations of Azepane Formation Reactions

Computational studies have provided profound insights into the mechanisms governing the formation of the azepane ring. These investigations are crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Transition State Analysis and Reaction Pathway Elucidation

The formation of azepanes can proceed through various reaction pathways, including ring-expansion, cyclization, and cycloaddition reactions. researchgate.netdntb.gov.ua Transition state analysis using computational methods, such as density functional theory (DFT), allows for the detailed examination of the energy barriers and geometries of the transition states involved in these processes.

For instance, in the context of ring expansion of piperidines to form azepanes, semiempirical molecular orbital calculations have been employed to investigate the regiochemistry and stereochemistry of the process. rsc.org These calculations help in understanding why certain bonds are more prone to migration and how the stereochemistry of the starting material influences the final product.

A review of azepine synthesis highlights that many mechanisms involve the ring expansion of five or six-membered rings. researchgate.net Computational modeling can elucidate the intricate electronic and steric factors that govern these transformations, providing a predictive framework for reaction outcomes.

Theoretical Studies on Regioselectivity and Diastereoselectivity

Many synthetic methods for azepanes can lead to the formation of multiple regioisomers and diastereomers. Theoretical studies are instrumental in predicting and explaining the observed selectivity.

Frontier Molecular Orbital (FMO) theory and other computational approaches are used to analyze the interactions between reactants that dictate the regiochemical and stereochemical outcome of a reaction. researchgate.net For example, in 1,3-dipolar cycloaddition reactions to form pyrrolidine (B122466) rings, which can be precursors to azepanes, computational studies have been used to understand the regioselectivity by analyzing the energies of the transition state structures. researchgate.net

In the stereoselective and regioselective synthesis of azepane derivatives via piperidine (B6355638) ring expansion, computational investigations have been used to rationalize the exclusive formation of specific diastereomers. rsc.org These studies often involve mapping the potential energy surface to identify the lowest energy pathways leading to the observed products.

Conformational Analysis of Azepane Ring Systems

The seven-membered ring of azepane is highly flexible, capable of adopting multiple conformations such as chair, boat, and twist-boat forms. slideshare.net Understanding the conformational preferences of substituted azepanes like Methyl 1-Cbz-azepan-4-carboxylate is critical as it directly impacts their biological activity and reactivity.

Computational Assessment of Ring Flexibility and Preferred Geometries

High-level electronic structure calculations and molecular modeling are powerful tools for assessing the conformational landscape of azepanes. nih.govnih.gov These studies can predict the relative energies of different conformers and the energy barriers for interconversion between them.

A study on the conformational effects of monofluorination in model azepane rings utilized computational modelling alongside 1H NMR spectroscopy to show that a single fluorine atom could bias the ring towards one major conformation. rsc.org This highlights the significant impact of substituents on the conformational equilibrium.

Computational studies have also been used to investigate the strain energies of azepane and related heterocyclic systems, comparing them to less strained six-membered rings. nih.gov These calculations provide a quantitative measure of the inherent instability associated with the seven-membered ring and how it is influenced by heteroatoms and substituents.

| Computational Method | Focus of Study | Key Findings | Reference |

| High-level electronic structure calculations | Conformational analysis of azepane and related heterocycles | The twist-chair conformation is the most stable. | nih.gov |

| 1H NMR spectroscopy and computational modelling | Conformational effects of monofluorination in azepane rings | A single fluorine atom can bias the ring to one major conformation. | rsc.org |

| NMR spectroscopy, X-ray crystallography, and molecular modeling | Conformational analysis of N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists | Existence of a low-energy twist-boat conformation stabilized by intramolecular π-stacking. | nih.gov |

Ligand-Substrate Interactions in Asymmetric Catalysis

The synthesis of enantiomerically pure azepanes often relies on asymmetric catalysis, where a chiral catalyst directs the formation of one enantiomer over the other. nih.gov Computational modeling plays a crucial role in understanding the mechanisms of chiral induction.

Modeling of Chiral Induction Mechanisms and Noncovalent Interactions

Computational models can provide a three-dimensional view of the catalyst-substrate complex, revealing the key noncovalent interactions, such as hydrogen bonds and steric repulsions, that are responsible for stereodifferentiation. youtube.com

In the context of asymmetric allylation of imines, a common method for synthesizing chiral amines, computational studies can help to elucidate the structure of the transition state and explain the observed enantioselectivity. nih.gov While the provided information does not directly discuss this compound, the principles of modeling chiral induction are broadly applicable to its synthesis.

Understanding these interactions is vital for the rational design of new and more effective chiral catalysts for the synthesis of complex molecules like this compound. The insights gained from these computational studies can guide synthetic chemists in selecting the optimal catalyst and reaction conditions to achieve high levels of stereocontrol.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing Methyl 1-Cbz-azepan-4-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling a protected azepane derivative (e.g., 1-Cbz-azepane-4-carboxylic acid) with a methyl ester via carbodiimide-mediated activation (e.g., EDC or DCC). A general procedure involves refluxing the acid with methyl alcohol in the presence of a coupling agent and a catalyst, followed by purification via column chromatography . Optimization may include adjusting solvent polarity (e.g., DMF vs. THF), temperature control to minimize epimerization, and monitoring reaction progress via TLC or HPLC.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify stereochemistry and functional groups (e.g., Cbz-protected amine, ester carbonyl). High-resolution mass spectrometry (HRMS) confirms molecular weight. For crystalline samples, single-crystal X-ray diffraction (employing SHELX for refinement) resolves absolute configuration and bond geometries . FT-IR can validate ester (C=O stretch at ~1720 cm⁻¹) and carbamate (N-H stretch at ~3300 cm⁻¹) functionalities.

Advanced Research Questions

Q. How can computational tools like Mercury CSD aid in analyzing the supramolecular packing of this compound in crystal structures?

- Methodological Answer : Mercury’s Materials Module enables visualization of intermolecular interactions (e.g., hydrogen bonds, π-π stacking) and void analysis. By comparing packing motifs to similar carbamate-protected heterocycles in the Cambridge Structural Database (CSD), researchers can predict stability and polymorphism. For example, hydrogen-bonding networks involving the Cbz group can be mapped to assess lattice energy .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies between calculated (DFT-based) and observed NMR shifts may arise from solvent effects or dynamic conformations. Use variable-temperature NMR to probe rotational barriers (e.g., around the azepane ring). For ambiguous NOE correlations, rotational frame Overhauser effect spectroscopy (ROESY) clarifies spatial proximities. Cross-validate crystallographic data (SHELXL-refined) with spectroscopic results to resolve conflicts .

Q. How can reaction byproducts (e.g., deprotected intermediates) be systematically identified and minimized during synthesis?

- Methodological Answer : LC-MS/MS monitors side reactions (e.g., Cbz deprotection under acidic conditions). Byproducts can be minimized via:

- Strict anhydrous conditions to prevent hydrolysis of the ester group.

- Use of scavengers (e.g., polymer-bound sulfonic acid resins) to trap excess reagents.

- Kinetic control through slow reagent addition to avoid local overheating.

Q. What computational approaches predict the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. Focus on the ester carbonyl’s electrophilicity and steric hindrance from the azepane ring. Solvent effects (e.g., polar aprotic vs. protic) are simulated using the Conductor-like Polarizable Continuum Model (CPCM) to predict reaction rates and regioselectivity.

Experimental Design & Data Analysis

Q. How to design a crystallization screen for this compound to optimize crystal quality for X-ray studies?

- Methodological Answer : Employ a sparse matrix screen combining solvents (e.g., ethanol, acetonitrile) with anti-solvents (hexane, water). Vapor diffusion (hanging-drop method) is preferred for slow nucleation. Monitor crystal growth via microscopy, and prioritize conditions yielding prismatic crystals. Use SHELXD for phase problem resolution and SHELXL for refinement, ensuring R-factor convergence below 5% .

Q. What statistical methods are appropriate for analyzing batch-to-batch variability in synthetic yield and purity?

- Methodological Answer : Apply multivariate analysis (MVA) to correlate variables (e.g., reaction time, temperature, catalyst loading) with yield/purity (HPLC area%). Principal Component Analysis (PCA) identifies dominant factors contributing to variability. For reproducibility, use Design of Experiments (DoE) to optimize parameters within a defined operating space.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.